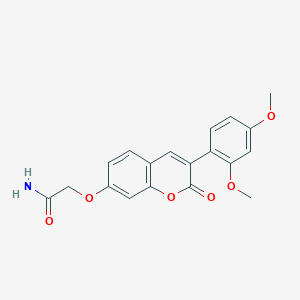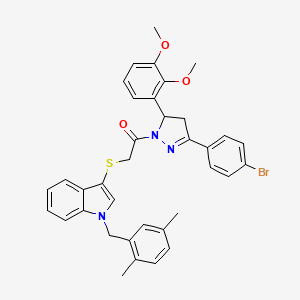
1-(3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-((1-(2,5-dimethylbenzyl)-1H-indol-3-yl)thio)ethanone is a useful research compound. Its molecular formula is C36H34BrN3O3S and its molecular weight is 668.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Evaluation
The design and synthesis of Pyrazolinyl bromophenylthiazoles, which might include derivatives or related compounds to the specified chemical, have been explored for their antibacterial properties. These derivatives undergo a series of chemical reactions leading to the production of compounds that were evaluated against S. aureus (gram-positive) and E. coli (gram-negative) bacteria. This research demonstrates the potential utility of such compounds in developing new antibacterial agents (Hawaiz, 2018).
Antioxidant and Antimicrobial Agents
Another study focused on the synthesis of a novel series of pyrazole chalcones, which, while not directly mentioned, are chemically related and exhibit significant anti-inflammatory, antioxidant, and antimicrobial activities. These compounds showed promising activities in TNF-alpha and IL-6 inhibitory assays, DPPH free radical scavenging assay, and against pathogenic bacteria and fungi, highlighting their potential as lead compounds for drug discovery (Bandgar et al., 2009).
Synthesis and Characterization
Research also extends to the synthesis and characterization of related compounds, showcasing the wide array of chemical reactions and analytical techniques used to elucidate the structures of these complex molecules. This foundational work supports further investigations into the applications of such compounds in various biological contexts (Skladchikov et al., 2012).
Molecular Structure Analysis
The detailed analysis of molecular structures, including vibrational assignments, HOMO-LUMO analysis, and molecular docking studies, plays a crucial role in understanding the properties and potential applications of these compounds. Such studies can predict the reactivity, stability, and interaction of these molecules with biological targets, offering insights into their potential therapeutic uses (Mary et al., 2015).
Fungicidal Activity
Explorations into the fungicidal activity of new thiazole derivatives derived from bromo-1-(3,4-dimethylphenyl)ethanone underline the potential of these compounds in addressing fungal pathogens. Such research not only contributes to the discovery of new antifungal agents but also enhances our understanding of the chemical frameworks effective against such biological threats (Bashandy et al., 2008).
Propiedades
IUPAC Name |
1-[5-(4-bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H34BrN3O3S/c1-23-12-13-24(2)26(18-23)20-39-21-34(28-8-5-6-10-31(28)39)44-22-35(41)40-32(29-9-7-11-33(42-3)36(29)43-4)19-30(38-40)25-14-16-27(37)17-15-25/h5-18,21,32H,19-20,22H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGVLPGOWDSWIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC(=O)N4C(CC(=N4)C5=CC=C(C=C5)Br)C6=C(C(=CC=C6)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H34BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
668.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
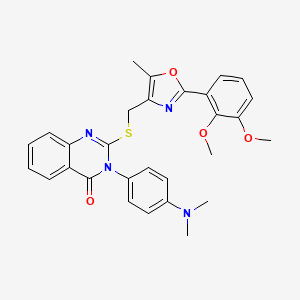
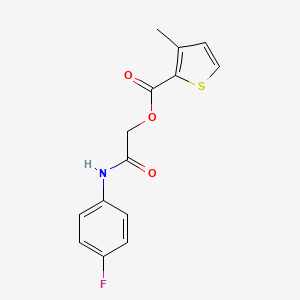
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2897919.png)
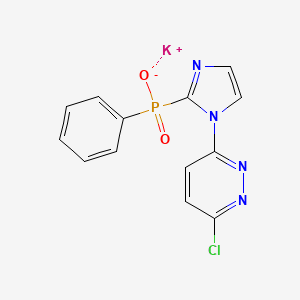
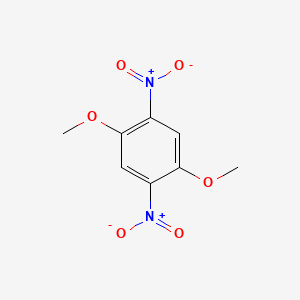
![2-[[1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2897925.png)
![2-[4-(3-Methoxyphenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B2897926.png)
![1-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2897927.png)

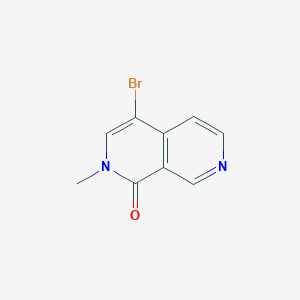

![7-(3-chloro-2-methylphenyl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2897932.png)
![2-((4-fluorophenyl)thio)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2897933.png)
